molecular formula C24H32O5 B13730827 (5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione

(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione

Cat. No.: B13730827
M. Wt: 400.5 g/mol
InChI Key: AJULRUMEMZKBQI-KFVMEEQISA-N
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Description

(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione is a complex organic compound known for its unique structure and significant biological activities. This compound is a type of triterpenoid, which is a class of chemical compounds composed of three terpene units with a molecular formula of C30H44O7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione involves multiple steps, including cyclization, oxidation, and acetylation reactions. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols or alkanes .

Scientific Research Applications

(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione involves its interaction with specific molecular targets and pathways. This compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione is unique due to its specific structural features and the combination of functional groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C24H32O5

Molecular Weight

400.5 g/mol

IUPAC Name

(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione

InChI

InChI=1S/C24H32O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16,26H,7-11H2,1-6H3/t13?,14-,16-,22-,23+,24-/m0/s1

InChI Key

AJULRUMEMZKBQI-KFVMEEQISA-N

Isomeric SMILES

CC(=O)C1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Canonical SMILES

CC(=O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Origin of Product

United States

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